N,N-Dimethylpiperidin-4-amine
Overview
Description
N,N-Dimethylpiperidin-4-amine is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, characterized by the presence of two methyl groups attached to the nitrogen atom at the fourth position of the piperidine ring. This compound is a colorless to yellow liquid with a strong amine odor and is widely used in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
N,N-Dimethylpiperidin-4-amine, also known as 4-(Dimethylamino)piperidine, has molecular features associated with the modulation of N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in the central nervous system, particularly in excitatory synaptic transmission.
Mode of Action
The compound interacts with NMDA receptors, which are glutamate receptors and ion channels in nerve cells. The modulation of these receptors by this compound can influence the flow of ions through the cell membrane, thereby affecting neuronal activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway, which is involved in most aspects of normal brain function. By modulating NMDA receptors, this compound can influence various downstream effects related to synaptic plasticity, learning, and memory .
Pharmacokinetics
Like other similar compounds, its bioavailability would be influenced by factors such as its physicochemical properties, formulation, route of administration, and individual patient characteristics .
Result of Action
The modulation of NMDA receptors by this compound can lead to changes in neuronal excitability and synaptic transmission. This can have various effects at the molecular and cellular levels, potentially influencing processes such as learning and memory . It is also utilized as a mechanism for reducing the effects of alcohol dependence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity can be affected by the physiological environment, such as the presence of other substances that can interact with NMDA receptors. Its stability can be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
N,N-Dimethylpiperidin-4-amine has been reported to be used in the synthesis of indoles and 1H-tetrazoles . The compound acts as a catalyst in these reactions, suggesting that it may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions .
Molecular Mechanism
Its role as a catalyst in the synthesis of indoles and 1H-tetrazoles suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been extensively studied. Thermal studies of related compounds have been carried out to determine their stability for temperature-dependent reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylpiperidin-4-amine can be synthesized through several methods. One common method involves the reaction of 1-(tert-butoxycarbonyl)-4-piperidone with dimethylamine hydrochloride and sodium cyanoborohydride in methanol. The reaction mixture is stirred at room temperature for four days, followed by the addition of concentrated hydrochloric acid. The resulting residue is dissolved in water, and the pH is adjusted to 10 using sodium hydroxide solution. The aqueous solution is then extracted with methylene chloride, and the organic layer is dried over sodium sulfate to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylpiperidin-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield piperidine derivatives with different substituents depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products:
Oxidation: N,N-Dimethylpiperidin-4-one.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidine compounds.
Scientific Research Applications
N,N-Dimethylpiperidin-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
N,N-Dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of a piperidine ring.
4-Dimethylaminopiperidine: Another piperidine derivative with similar applications in organic synthesis and potential biological activities.
Uniqueness: Its ability to modulate N-methyl-D-aspartate receptors also sets it apart from other similar compounds .
Properties
IUPAC Name |
N,N-dimethylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJAIURZMRJPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198542 | |
Record name | N,N-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50533-97-6 | |
Record name | 4-(Dimethylamino)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50533-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylpiperidin-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050533976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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